Structural Differentiation: Terminal Alkyne-Containing Propargylamine Moiety vs. Common FASN Inhibitor Benzamide Scaffolds
N-[1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-yn-1-amine contains a terminal alkyne as part of its propargylamine side chain, a structural feature absent in the benzamide-linked cyclopentylamine derivatives exemplified in patent US9790216B2 [1]. The terminal alkyne introduces unique chemical reactivity (potential for copper-catalyzed click chemistry conjugation, covalent probe development, or mechanism-based enzyme inhibition via alkyne oxidation). In contrast, the benzamide-containing comparator series (e.g., compounds of general formula (I) in US9790216B2) relies on a benzamide-cyclopentyl scaffold without alkyne functionality [1]. No quantitative head-to-head bioactivity data are publicly available for this specific comparison.
| Evidence Dimension | Presence of terminal alkyne functional group |
|---|---|
| Target Compound Data | Contains one terminal alkyne (C≡CH) as part of the prop-2-yn-1-amine moiety |
| Comparator Or Baseline | Benzamide-linked cyclopentylamine FASN inhibitors in US9790216B2 (e.g., compounds with C1=CC=C(C(=O)N([R1])C2CCC([W])C2)C=C1 core): contain no terminal alkyne |
| Quantified Difference | Qualitative structural difference: present vs. absent terminal alkyne. No quantitative bioactivity comparison available. |
| Conditions | Structural comparison based on chemical scaffolds disclosed in patent US9790216B2 [1] |
Why This Matters
The terminal alkyne enables chemical biology applications (e.g., click chemistry probe derivatization, target engagement studies) and may confer distinct mechanisms of FASN inhibition not achievable with benzamide-based inhibitors, making this compound uniquely suited for mechanistic probe development.
- [1] Bayer Pharma AG. 3-Substituted Cyclopentylamine Derivatives. US Patent US9790216B2. Filed August 14, 2014, and issued October 17, 2017. View Source
